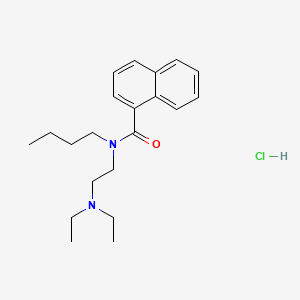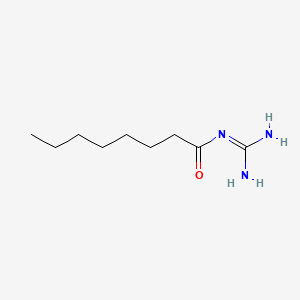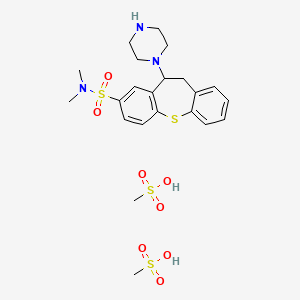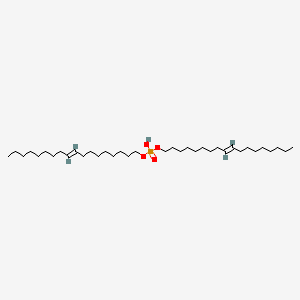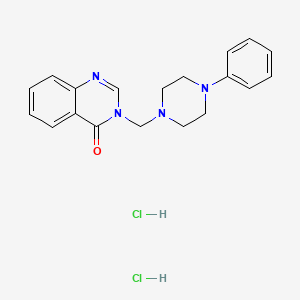
4(3H)-Quinazolinone, 3-(4-phenyl-1-piperazinylmethyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 3-(4-phenyl-1-piperazinylmethyl)-, dihydrochloride is a chemical compound that belongs to the class of quinazolinone derivatives. This compound is known for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. The presence of the quinazolinone core and the piperazine moiety in its structure contributes to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(4-phenyl-1-piperazinylmethyl)-, dihydrochloride typically involves the reaction of 4-phenyl-1-piperazine with a quinazolinone derivative. One common method includes the coupling of 4-phenyl-1-piperazine with a quinazolinone precursor under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the dihydrochloride salt form of the compound .
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-(4-phenyl-1-piperazinylmethyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives and modified piperazine compounds. These products can exhibit different biological activities and pharmacological properties .
Scientific Research Applications
4(3H)-Quinazolinone, 3-(4-phenyl-1-piperazinylmethyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(4-phenyl-1-piperazinylmethyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit alkaline phosphatase, an enzyme involved in various physiological processes . The piperazine moiety enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-phenyl-1-piperazinyl)propanenitrile
- N-(substituted-phenyl)-3-(4-phenyl-1-piperazinyl)propanamides
- 4-((4-phenyl-1-piperazinyl)imino)methyl)benzoic acid
Uniqueness
Compared to similar compounds, 4(3H)-Quinazolinone, 3-(4-phenyl-1-piperazinylmethyl)-, dihydrochloride stands out due to its unique combination of the quinazolinone core and the piperazine moiety. This structural feature contributes to its distinct biological activity and therapeutic potential. Additionally, its dihydrochloride salt form enhances its solubility and stability, making it more suitable for pharmaceutical applications .
Properties
CAS No. |
68638-26-6 |
|---|---|
Molecular Formula |
C19H22Cl2N4O |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
3-[(4-phenylpiperazin-1-yl)methyl]quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C19H20N4O.2ClH/c24-19-17-8-4-5-9-18(17)20-14-23(19)15-21-10-12-22(13-11-21)16-6-2-1-3-7-16;;/h1-9,14H,10-13,15H2;2*1H |
InChI Key |
MWMCZSIHSBNMNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CN2C=NC3=CC=CC=C3C2=O)C4=CC=CC=C4.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide](/img/structure/B13766392.png)

![N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzamide](/img/structure/B13766413.png)

